Benzyl (S)-2-oxopiperidin-3-ylcarbamate
Overview
Description
Synthesis Analysis
Benzyl compounds can be synthesized through various methods. One of the primary methods is the hydrolysis of benzyl chloride using sodium hydroxide . Alternatively, it can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct .Molecular Structure Analysis
The molecular structure of benzyl compounds is characterized by a benzene ring attached to a methyl group . The specific structure of “Benzyl (S)-2-oxopiperidin-3-ylcarbamate” would depend on the exact arrangement of the atoms and functional groups in the molecule.Chemical Reactions Analysis
Benzyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis
Benzyl compounds generally have a clear, colorless appearance and a mildly aromatic odor . They are soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .Scientific Research Applications
Antimitotic Agents and Synthesis Methodologies Research into the synthesis and biological evaluation of various carbamates, including benzyl (S)-2-oxopiperidin-3-ylcarbamate analogues, has led to the identification of compounds with potential antimitotic activity. For example, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates through cyclization and alkylation processes has yielded compounds that inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells at micromolar concentrations. Such compounds, upon further evaluation in vitro, showed significant activity, indicating their potential as antimitotic agents (Temple, 1990).
Chemical Synthesis and Stereochemical Assignment Further studies have focused on the chemical synthesis and structural elucidation of related compounds. For instance, the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid highlights the versatility of these compounds in chemical synthesis, providing a basis for generating a diverse array of biologically active molecules (Pirc et al., 2003). Additionally, the stereochemical assignment of substituted 2-aminobicyclo[3.1.0]hexane and 2-aminobicyclo[5.1.0]octane derivatives via single crystal X-ray diffraction has contributed to a deeper understanding of the structural aspects of these compounds, which is crucial for their potential application in medicinal chemistry (Christensen et al., 2011).
Structural Analysis and Crystallography The detailed structural analysis of compounds similar to this compound, such as the study of the title compound 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, reveals insights into their conformation and potential interactions at the molecular level. Such analyses are fundamental in the design and synthesis of new drugs with targeted biological activities (Rajesh et al., 2010).
Mutagenicity and Fungal Morphogenesis Research into the mutagenicity of benzimidazole and its derivatives, including this compound analogues, has provided valuable information regarding their potential risks and mechanisms of action. Understanding the cytogenetic effects of these compounds is essential for evaluating their safety and efficacy as therapeutic agents (Seiler, 1976). Additionally, studies on the effects of methyl benzimidazole-2-ylcarbamate on fungal morphogenesis have shed light on the role of microtubules in cell structure and function, which could inform the development of antifungal agents (Howard & Aist, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNKJHAXXEKFU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467310 | |
Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95582-17-5 | |
Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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